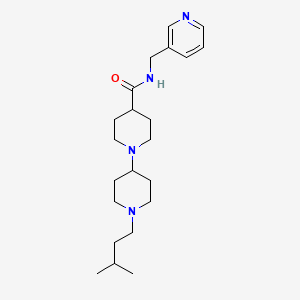![molecular formula C17H20N2O B4259199 N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine](/img/structure/B4259199.png)
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine
Descripción general
Descripción
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine, also known as NPC-16, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NPC-16 is a cyclobutanamine derivative that has been synthesized through a multistep process, and its mechanism of action is still being investigated. In
Mecanismo De Acción
The mechanism of action of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine is still being investigated. It is believed to act on the central nervous system by modulating neurotransmitter release and reuptake. N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine may also affect the activity of ion channels and receptors in the brain.
Biochemical and Physiological Effects:
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce seizure activity in mice. N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine is its potential therapeutic applications in various scientific research areas. Its anti-inflammatory and analgesic effects make it a promising candidate for the treatment of chronic pain and inflammation. However, one limitation of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine is its limited availability and high cost, which may hinder its widespread use in research.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine and its potential therapeutic applications. Future studies could investigate the effects of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine on other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, research could focus on improving the synthesis method of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine to increase its availability and reduce its cost.
In conclusion, N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine is a novel compound that has shown potential therapeutic applications in various scientific research areas. Its synthesis method involves a multistep process, and its mechanism of action is still being investigated. N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine has been found to have anti-inflammatory, analgesic, and anticonvulsant effects, and it may be a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine and its limitations.
Aplicaciones Científicas De Investigación
N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine has shown potential therapeutic applications in various scientific research areas. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}cyclobutanamine has also been investigated for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]cyclobutanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-13-6-2-3-10-16(13)20-17-14(7-5-11-18-17)12-19-15-8-4-9-15/h2-3,5-7,10-11,15,19H,4,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXRABUDKAEXFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C=CC=N2)CNC3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-(1-phenylcyclopropyl)benzamide](/img/structure/B4259116.png)

![2-(1-{[1-(3,4-dihydro-2H-chromen-2-ylcarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B4259127.png)
![1-(2-fluorophenyl)-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4259139.png)
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-1-methylpyridin-2(1H)-one](/img/structure/B4259141.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4259145.png)
![ethyl (1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B4259155.png)
![4-{3-[1-(cyclopropylmethyl)-1H-pyrazol-3-yl]phenyl}-2-methylpyrimidine](/img/structure/B4259165.png)
![2-{cyclopropyl[(3-methyl-2-thienyl)methyl]amino}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B4259171.png)
![3-ethyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1H-indole-2-carboxamide](/img/structure/B4259185.png)
![1-(cyclopropylcarbonyl)-4-(4-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4259194.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B4259203.png)
![3-(3-methoxyphenyl)-5-(2-pyrimidinyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4259216.png)
![1-phenyl-N-[2-(3-thienylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4259219.png)